molecular formula C16H23N3O3S B2887367 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide CAS No. 1356676-97-5

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2887367
CAS No.: 1356676-97-5
M. Wt: 337.44
InChI Key: RTRLCKOWPPEGRL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), a tert-butyl group (C(CH3)3), a phenyl group (C6H5), a methanesulfonamido group (-SO2NHCH3), and an acetamide group (CH3CONH2). These groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution, condensation, or addition reactions. For instance, the cyano group might be introduced through a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bulky tert-butyl group and the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces between its molecules.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of its functional groups .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, or its properties could be studied to develop new materials .

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-16(2,3)13-8-6-12(7-9-13)14(10-17)18-15(20)11-19(4)23(5,21)22/h6-9,14H,11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRLCKOWPPEGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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